Chlorphéniramine-d6

Vue d'ensemble

Description

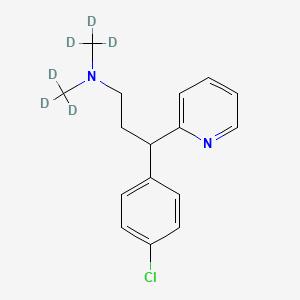

Chlorpheniramine-d6 is a useful research compound. Its molecular formula is C16H19ClN2 and its molecular weight is 280.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality Chlorpheniramine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorpheniramine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

Chlorpheniramine-d6 is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of chlorpheniramine and its metabolites. The deuterated compound improves the reliability of analytical results by compensating for variability in sample preparation and instrument performance.

Key Findings:

- Sensitivity and Precision : Studies have demonstrated that using Chlorpheniramine-d6 as an internal standard significantly enhances the sensitivity of detection methods, allowing for accurate quantification at low concentrations (e.g., limits of detection around 0.05 μg/kg) .

- Matrix Effects : The application of Chlorpheniramine-d6 helps mitigate matrix effects commonly encountered in biological samples, ensuring more consistent results across different sample types .

Pharmaceutical Research

In pharmaceutical research, Chlorpheniramine-d6 serves as a critical tool for studying the pharmacokinetics and metabolism of chlorpheniramine itself. Its isotopic labeling enables researchers to trace the compound's absorption, distribution, metabolism, and excretion (ADME) in clinical settings.

Case Studies:

- A study highlighted the use of Chlorpheniramine-d6 in assessing the pharmacokinetic profile of chlorpheniramine in human subjects. The results indicated that deuterated compounds provided clearer insights into metabolic pathways compared to non-labeled counterparts .

- Another investigation focused on the detection of chlorpheniramine residues in animal-derived food products, utilizing Chlorpheniramine-d6 to validate analytical methods .

Toxicology and Safety Assessments

Chlorpheniramine-d6 is also applied in toxicological studies to evaluate the safety profiles of antihistamines. Its use in toxicology helps identify potential adverse effects and interactions with other medications.

Notable Applications:

- Hypersensitivity Reactions : Research has documented cases where chlorpheniramine induced hypersensitivity reactions. An example includes a patient diagnosed with chlorpheniramine hypersensitivity after experiencing urticaria following its administration . Such studies emphasize the importance of understanding drug interactions and patient-specific responses.

- Environmental Monitoring : The compound is utilized in environmental toxicology to monitor contamination levels of pharmaceuticals in water sources, aiding regulatory bodies in assessing public health risks .

Veterinary Applications

Chlorpheniramine-d6 has been explored for its applications in veterinary medicine, particularly for treating allergic reactions and respiratory conditions in animals. Its role as an internal standard facilitates accurate dosing and monitoring of therapeutic efficacy.

Data Tables

| Application Area | Methodology | Key Findings |

|---|---|---|

| Analytical Chemistry | LC-MS/MS | Enhanced sensitivity; low limits of detection |

| Pharmaceutical Research | Pharmacokinetic studies | Improved metabolic tracing |

| Toxicology | Hypersensitivity testing | Identified adverse reactions |

| Veterinary Medicine | Allergy treatment protocols | Accurate dosing and monitoring |

Mécanisme D'action

Target of Action

Chlorpheniramine-d6, like its parent compound Chlorpheniramine, primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their activation can lead to symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction .

Mode of Action

Chlorpheniramine-d6 acts as an antagonist at the histamine H1 receptor . It binds to these receptors, thereby blocking the action of endogenous histamine . This results in temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by Chlorpheniramine-d6 is the histamine signaling pathway. By blocking the histamine H1 receptor, Chlorpheniramine-d6 disrupts histamine signaling . This leads to a reduction in the symptoms associated with histamine release, such as those seen in allergic reactions . Additionally, Chlorpheniramine-d6 may also affect the cytochrome P450 (CYP) 2D6 enzyme, which is important in drug metabolism and has a potentially constitutive role in central nervous system function .

Pharmacokinetics

Chlorpheniramine-d6, like Chlorpheniramine, is expected to have significant first-pass metabolism in the liver via CYP450 enzymes, including CYP2D6 . The drug is distributed throughout the body, with a volume of distribution in children and adolescents of 7 ± 2.8 L/kg and in adults of 6-12 L/kg . The half-life of Chlorpheniramine-d6 is expected to be similar to that of Chlorpheniramine, which is 14-24 hours in adults .

Result of Action

The molecular and cellular effects of Chlorpheniramine-d6’s action primarily involve the alleviation of symptoms associated with histamine release. By blocking the histamine H1 receptor, Chlorpheniramine-d6 can reduce symptoms such as itching, vasodilation, and bronchoconstriction . In addition, Chlorpheniramine-d6 has been shown to exhibit antiviral properties by interfering with viral adsorption, replication, and directly inactivating the virus .

Action Environment

The action, efficacy, and stability of Chlorpheniramine-d6 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same CYP450 enzymes could potentially affect the metabolism and hence the efficacy of Chlorpheniramine-d6 . Furthermore, the pH of the environment could influence the ionization state of Chlorpheniramine-d6, potentially affecting its absorption and distribution .

Analyse Biochimique

Biochemical Properties

Chlorpheniramine-d6 functions as a histamine H1 receptor antagonist. It competes with histamine for binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This interaction inhibits the typical effects of histamine, such as increased vascular permeability and smooth muscle contraction . Chlorpheniramine-d6 interacts with various biomolecules, including histamine receptors and enzymes involved in its metabolism, such as cytochrome P450 enzymes .

Cellular Effects

Chlorpheniramine-d6 affects various cell types by blocking histamine H1 receptors, thereby preventing histamine-induced cellular responses. This blockade can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, chlorpheniramine-d6 can reduce the release of pro-inflammatory cytokines, thereby modulating the immune response . Additionally, it can affect smooth muscle cells by preventing histamine-induced contraction, leading to relaxation of the respiratory tract .

Molecular Mechanism

At the molecular level, chlorpheniramine-d6 exerts its effects by binding to histamine H1 receptors, which are G-protein-coupled receptors. This binding prevents histamine from activating these receptors, thereby inhibiting downstream signaling pathways that lead to allergic symptoms . Chlorpheniramine-d6 may also interact with cytochrome P450 enzymes, which are involved in its metabolism and can influence its pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorpheniramine-d6 can change over time due to its stability and degradation. Chlorpheniramine-d6 is relatively stable under standard storage conditions, but its activity can decrease over time if not stored properly . Long-term studies have shown that chlorpheniramine-d6 can maintain its antihistamine effects over extended periods, although its efficacy may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of chlorpheniramine-d6 vary with different dosages in animal models. At low doses, it effectively blocks histamine-induced responses without significant adverse effects . At higher doses, chlorpheniramine-d6 can cause sedation, dry mouth, and other anticholinergic effects . In some cases, very high doses can lead to toxicity, including respiratory depression and cardiac complications .

Metabolic Pathways

Chlorpheniramine-d6 is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolic pathways involve N-dealkylation and oxidation, leading to the formation of demethylated metabolites . These metabolites are then excreted in the urine. The metabolism of chlorpheniramine-d6 can affect its pharmacokinetics and overall efficacy .

Transport and Distribution

Chlorpheniramine-d6 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can bind to plasma proteins, which facilitates its distribution throughout the body . The compound is also known to cross the blood-brain barrier, which can contribute to its sedative effects .

Subcellular Localization

Chlorpheniramine-d6 is primarily localized in the cytoplasm and can also be found in the nucleus of cells . Its subcellular localization is influenced by its chemical properties and interactions with cellular components. The presence of chlorpheniramine-d6 in the nucleus suggests that it may have effects on gene expression and other nuclear processes .

Activité Biologique

Chlorpheniramine-d6, a deuterated form of the well-known antihistamine chlorpheniramine, exhibits various biological activities primarily through its action as a histamine H1 receptor antagonist. This article delves into the compound's pharmacological properties, mechanism of action, case studies, and relevant research findings.

Overview of Chlorpheniramine-d6

Chlorpheniramine-d6 is a derivative of chlorpheniramine, which is commonly used to treat allergic reactions, hay fever, and other histamine-mediated conditions. The incorporation of deuterium (d6) in its structure is intended to enhance metabolic stability and provide insights into its pharmacokinetics through isotopic labeling.

Chlorpheniramine-d6 primarily functions by blocking the histamine H1 receptors, which are responsible for mediating allergic responses. By inhibiting the binding of histamine to these receptors, chlorpheniramine-d6 effectively reduces symptoms associated with allergies such as itching, sneezing, and nasal congestion .

Pharmacological Properties

The biological activity of chlorpheniramine-d6 can be summarized in the following table:

Case Study 1: Hypersensitivity Reaction

A notable case involved a 45-year-old woman who experienced urticaria after taking cold medications containing chlorpheniramine. The patient underwent various provocation tests that confirmed hypersensitivity to chlorpheniramine. This case highlights the potential for allergic reactions even with commonly used antihistamines like chlorpheniramine-d6, emphasizing the importance of monitoring for adverse effects .

Case Study 2: Efficacy in Allergic Responses

In an experimental setting, chlorpheniramine was administered to BALB/c mice to assess its efficacy in mitigating allergic responses induced by ovalbumin. Results indicated that a dose of 10 mg/kg significantly inhibited short-duration scratching behavior, demonstrating its effectiveness in managing acute allergic reactions .

Research Findings

Recent studies have explored the unique properties imparted by deuteration in chlorpheniramine-d6. Research indicates that the presence of deuterium can influence binding affinity and metabolic stability compared to non-deuterated forms. This alteration may lead to improved pharmacokinetic profiles, allowing for better therapeutic outcomes and reduced side effects in clinical applications .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYKEARSMXGVTM-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661870 | |

| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185054-60-7 | |

| Record name | 3-(4-Chlorophenyl)-N,N-bis[(~2~H_3_)methyl]-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Chlorpheniramine-d6 used in this research?

A1: Chlorpheniramine-d6 was employed as an internal standard for the quantification of Chlorpheniramine in animal-derived food samples. [] Internal standards are compounds chemically similar to the target analyte, added in known amounts to samples, standards, and blanks. They are essential in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variations during sample preparation and instrument response, ultimately improving the accuracy and precision of the analysis. []

Q2: How does the use of Chlorpheniramine-d6 impact the results of the analysis?

A2: Utilizing Chlorpheniramine-d6 helps ensure the reliability and accuracy of the Chlorpheniramine measurements. Since the deuterated internal standard exhibits similar chemical behavior to the analyte but differs in mass, it can be distinguished by the mass spectrometer. By comparing the signal ratios of the analyte and internal standard, researchers can minimize the impact of matrix effects, instrument variability, and potential analyte loss during sample preparation. This ultimately leads to more accurate and reliable quantification of Chlorpheniramine in the food samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.